Methyl 3-(trifluoromethoxy)-5-vinylbenzoate
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Overview
Description
Methyl 3-(trifluoromethoxy)-5-vinylbenzoate: is an organic compound that features a trifluoromethoxy group and a vinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethoxy)-5-vinylbenzoate typically involves the introduction of the trifluoromethoxy group and the vinyl group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by vinylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethoxy)-5-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 3-(trifluoromethoxy)-5-vinylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism by which Methyl 3-(trifluoromethoxy)-5-vinylbenzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The vinyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 5-vinylbenzoate:
Methyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
Uniqueness: The trifluoromethoxy group enhances lipophilicity and stability, while the vinyl group provides a site for further chemical modifications .
Properties
IUPAC Name |
methyl 3-ethenyl-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-3-7-4-8(10(15)16-2)6-9(5-7)17-11(12,13)14/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGMSYRCDJAZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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